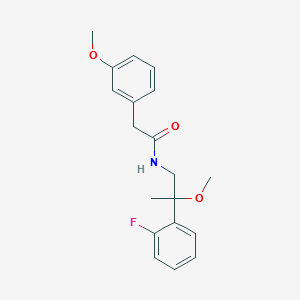

![molecular formula C23H19N3O4S2 B2530021 2-[2-({3-苄基-4-氧代-3H,4H-噻吩并[3,2-d]嘧啶-2-基}硫代)乙酰氨基]苯甲酸甲酯 CAS No. 440326-59-0](/img/structure/B2530021.png)

2-[2-({3-苄基-4-氧代-3H,4H-噻吩并[3,2-d]嘧啶-2-基}硫代)乙酰氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, is a derivative of thieno[3,2-d]pyrimidine, which is a scaffold known to possess a variety of biological activities. The thieno[3,2-d]pyrimidine core is a crucial structural motif in medicinal chemistry, often associated with dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes that are critical for DNA synthesis and repair .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives typically involves the use of key intermediates such as 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which can be further functionalized. For instance, the synthesis of a potent dual inhibitor of human TS and DHFR involved the conversion of this intermediate to a 5-bromo-substituted compound followed by an Ullmann reaction . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis, involving halogenation, coupling reactions, and protective group strategies .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, as observed in crystal structures of related compounds . The pyrimidine ring's inclination relative to the benzene ring is a notable feature, influencing the compound's intermolecular interactions and potentially its biological activity.

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including the formation of silver salts, as seen in the synthesis of antimicrobial agents . The reactivity of these compounds is often dictated by the substituents on the pyrimidine ring, which can be strategically modified to enhance biological activity or to introduce new functional groups for further synthetic elaboration .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The presence of multiple aromatic systems and heteroatoms within the molecule can affect its solubility, stability, and reactivity. The electronic properties of the substituents can also impact the compound's acidity or basicity, as well as its ability to form hydrogen bonds and other non-covalent interactions . These properties are crucial for the compound's behavior in biological systems and its overall pharmacokinetic profile.

科学研究应用

晶体结构分析

- 嘧啶-2-基硫代乙酰胺的晶体结构

研究表明,与2-[2-({3-苄基-4-氧代-3H,4H-噻吩并[3,2-d]嘧啶-2-基}硫代)乙酰氨基]苯甲酸甲酯相似的化合物,尤其是2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺,表现出折叠构象。这种构象由分子内氢键稳定,这对于理解这些化合物的结构性质非常重要 (Subasri 等人,2016 年).

合成和衍生物

杂环体系的合成

与目标化合物相似的甲酯已被用于合成各种杂环体系,例如嘧啶酮和哒嗪酮。这些合成对于开发具有潜在生物活性的新化合物至关重要 (Toplak 等人,1999 年).稠合嘧啶酮的制备

2-苯甲酰氨基-3-二甲氨基丙烯酸甲酯等化合物已被用于制备吡啶并嘧啶和嘧啶并嘧啶的衍生物,这表明了一种合成与核心化合物相关的复杂结构的方法 (Stanovnik 等人,1990 年).

生物活性与应用

胸苷酸合成酶和二氢叶酸还原酶双重抑制剂

某些衍生物,特别是噻吩并[2,3-d]嘧啶抗叶酸,对胸苷酸合成酶和二氢叶酸还原酶表现出有效的抑制活性。这表明在抗癌治疗中具有潜在应用 (Gangjee 等人,2008 年).抗幽门螺杆菌剂

与核心化合物相似的基于苯并咪唑骨架的衍生物已显示出对幽门螺杆菌(一种重要的胃部病原体)的有效活性。这些化合物满足了新型抗幽门螺杆菌剂的关键微生物学标准 (Carcanague 等人,2002 年).抗肿瘤活性

噻吩并[3,2-d]嘧啶衍生物在各种人类癌细胞系上表现出有效的抗癌活性,与多柔比星相当。这证明了这些化合物在癌症治疗中的潜力 (Hafez & El-Gazzar,2017 年).

作用机制

未来方向

属性

IUPAC Name |

methyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-30-22(29)16-9-5-6-10-17(16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVXNKFYUQNHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

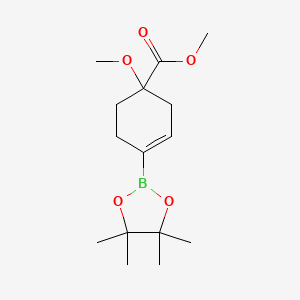

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

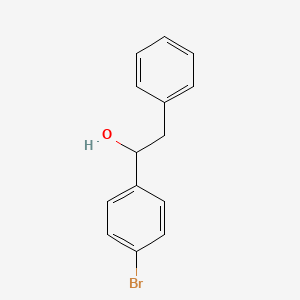

![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)

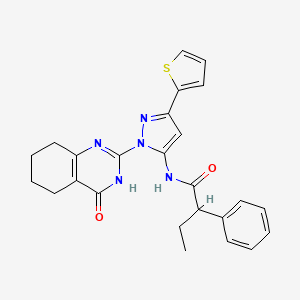

![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)